2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid
Description
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the ortho position and a tetrahydro-2H-pyran-4-yl (THP) moiety. This compound is of significant interest in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key intermediates. The THP group contributes steric and electronic effects, influencing reactivity and solubility.
Properties
IUPAC Name |
[2-(oxan-4-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFFSZOKFPGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CCOCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydro-2H-pyran-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of phenylboronic acid with a halogenated tetrahydro-2H-pyran-4-yl compound in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in drug delivery systems, where the compound can form stable complexes with biomolecules and release the active drug in a controlled manner . The boronic acid group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural and Functional Differences
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid (CAS 182281-01-2)
- Structure : Boronic acid at the para position of the phenyl ring, with a THP group linked via an ether oxygen at the 4-position.
- Molecular Formula : C₁₁H₁₅BO₄ .
- Key Properties :
- Applications : Used in saccharide-responsive ion transport systems due to boronic acid-saccharide interactions .
4-(4-Tetrahydropyranyl)phenylboronic Acid (CAS 865360-62-9)
- Structure : Boronic acid at the para position, with a THP group directly attached to the phenyl ring at the 4-position.
- Molecular Formula : C₁₁H₁₅BO₃ (inferred from related compounds) .
- Enhanced lipophilicity compared to oxygen-linked analogs, favoring use in non-aqueous media .
- Applications : Employed in pharmaceutical intermediates for kinase inhibitors .
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic Acid
- Structure : Boronic acid at the ortho position, with a THP group directly attached to the phenyl ring.
- Molecular Formula : Likely C₁₁H₁₅BO₃ (based on structural analogs).
- Unique geometry may enable selective binding in biochemical applications .
- Applications: Limited data, but structural analogs are used in polymer synthesis and materials science .
Comparative Data Table
Biological Activity
2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound includes a phenyl group attached to a boronic acid moiety and a tetrahydro-2H-pyran ring. The presence of the boron atom allows for reversible covalent bonding with diols, which is a critical feature for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.
- Enzyme Inhibition : It has been investigated as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Anticancer Activity : There is ongoing research into its efficacy against cancer cell lines, indicating potential as a therapeutic agent.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. For instance, it may inhibit proteasome activity by interacting with the active site.
- Cellular Uptake : Its structure may facilitate cellular uptake, allowing it to exert effects within target cells.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity :
- Enzyme Inhibition :
-
Anticancer Potential :
- Research on various cancer cell lines indicated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid, and how can intermediates be characterized?
- Methodology : A common approach involves Suzuki-Miyaura coupling, where a tetrahydropyran-substituted aryl halide reacts with a boronic acid precursor. For example, 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester (CAS 889865-38-7) can be synthesized via palladium-catalyzed cross-coupling, followed by deprotection . Key intermediates should be characterized using /-NMR to confirm regioselectivity and LC-MS to verify purity (>95%) .
Q. How can researchers assess the solubility and stability of this boronic acid in aqueous/organic solvent systems?
- Methodology : Perform gravimetric solubility assays in buffered solutions (pH 4–9) and common solvents (THF, DMSO, EtOH). Stability is evaluated via accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. IUPAC guidelines recommend reporting solubility as molarity ±5% error and stability as half-life (t) under specified conditions .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodology :
- NMR : -NMR identifies boron environment shifts (δ 28–32 ppm for arylboronic acids). -NMR confirms tetrahydropyran ring protons (δ 1.5–4.0 ppm) and aryl group integration .
- IR : B-O stretching (1340–1310 cm) and C-B vibrations (680–620 cm) .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles (e.g., B-C ~1.48 Å) .
Advanced Research Questions
Q. How does the tetrahydropyran moiety influence the reactivity of this boronic acid in cross-coupling reactions?
- Methodology : The electron-donating tetrahydropyran group enhances oxidative addition in Pd-catalyzed reactions. Compare coupling efficiency (e.g., with aryl bromides) using kinetic studies (GC-MS monitoring) and DFT calculations (B3LYP/6-31G*) to model steric effects. Contradictory data on reaction rates may arise from solvent polarity; optimize using DoE (Design of Experiments) .
Q. What strategies mitigate hydrolysis of the boronic acid group during long-term storage or catalytic applications?
- Methodology :
- Lyophilization : Store as a lyophilized solid under inert gas (N) at -20°C to reduce hydrolysis.
- Protection : Convert to pinacol ester (e.g., 1142363-56-1) for stability; regenerate via mild acid hydrolysis (0.1 M HCl/THF) .
- Additives : Use saccharides (e.g., mannitol) in aqueous buffers to stabilize the boronic acid via diol complexation .
Q. How can computational modeling predict the compound’s behavior in biological or catalytic systems?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., proteases or oxidoreductases). Focus on the boronic acid’s affinity for catalytic serine residues.
- MD Simulations : GROMACS simulations (AMBER force field) assess solvation dynamics and conformational stability in lipid bilayers .
Q. What are the key challenges in analyzing trace byproducts during scale-up synthesis?
- Methodology :
- HPLC-HRMS : Detect impurities at <0.1% levels using C18 columns (ACN/HO gradient) and Orbitrap MS.
- NMR DOSY : Differentiate byproducts (e.g., deprotected intermediates) via diffusion coefficients .
Safety and Handling
Q. What precautions are critical when handling this compound in oxygen-sensitive reactions?
- Methodology :
- Inert Atmosphere : Use Schlenk lines or gloveboxes (O <1 ppm) for air-sensitive steps.
- Waste Disposal : Quench residual boronic acid with pH-adjusted ethanol/water (to prevent exothermic reactions) and dispose as hazardous boron-containing waste .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
